N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core linked to a 4-(trifluoromethoxy)phenyl group via a carboxamide bridge. This structure is part of a broader class of pyrazolo-oxazine derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including NLRP3 inflammasome inhibition and phosphodiesterase (PDE) modulation . Pfizer Inc. The trifluoromethoxy substituent enhances metabolic stability and lipophilicity, contributing to improved pharmacokinetic profiles compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)23-10-4-2-9(3-5-10)18-13(21)11-8-12-20(19-11)6-1-7-22-12/h2-5,8H,1,6-7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVZAXJKZHUUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound that has been synthesized as a potential inhibitor of human soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes.
Mode of Action
The compound this compound interacts with its target, sEH, by forming additional hydrogen bonds in the active site of the enzyme. This interaction inhibits the activity of sEH, preventing it from metabolizing EETs.
Biochemical Pathways
By inhibiting sEH, this compound affects the metabolic pathway of EETs. EETs are involved in various physiological processes, including inflammation, blood pressure regulation, and angiogenesis. Therefore, the inhibition of sEH can potentially influence these processes.
Pharmacokinetics
The compound’s lipophilic nature, suggested by the presence of a 4-(trifluoromethoxy)phenyl fragment, may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of sEH. By preventing the metabolism of EETs, this compound can potentially modulate the physiological processes that EETs are involved in, such as inflammation and blood pressure regulation.
Biological Activity
N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, a novel compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[5,1-b][1,3]oxazine core substituted with a trifluoromethoxy group. Its chemical formula is with a molecular weight of approximately 341.28 g/mol . The trifluoromethoxy group enhances the lipophilicity and biological activity of the compound by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, making this compound a candidate for treating Alzheimer's disease. In vitro studies reported IC50 values indicating moderate inhibition of AChE activity .
- Carbonic Anhydrase : The compound has shown promise as an inhibitor of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance and is implicated in several diseases including glaucoma and epilepsy .
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways that regulate cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to increased apoptosis .
- Interaction with Nuclear Receptors : Preliminary studies indicate that it may act as a modulator of nuclear receptors such as PXR and FXR, which are involved in drug metabolism and inflammation .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased apoptosis rates correlating with higher concentrations of the compound.
Case Study 2: Enzyme Inhibition Profile
The compound was tested against AChE using standard enzyme inhibition assays. Results indicated an IC50 value of approximately 12 μM, suggesting significant potential for cognitive enhancement therapies targeting neurodegenerative disorders.
Data Tables
Scientific Research Applications
Target Enzyme
N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has been identified as a potential inhibitor of human soluble epoxide hydrolase (sEH).
Mode of Action
The compound interacts with the active site of sEH, forming hydrogen bonds that inhibit its activity. This inhibition affects the metabolic pathways of epoxyeicosatrienoic acids (EETs), which play a critical role in various physiological processes.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Study Findings : In vitro studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
| Study | Findings |
|---|---|
| Barbuceanu et al. (2020) | Demonstrated that pyrazolo derivatives can inhibit CDK activity and show promise in treating multiple myeloma. |
| Patent WO2018099952A1 | Described novel pyrazolo derivatives as potent inhibitors of CDKs with potential applications in cancer therapy. |
Anti-inflammatory Effects
The inhibition of sEH by this compound may also provide anti-inflammatory benefits. By modulating EET levels, the compound could influence vascular tone and inflammation pathways.
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer efficacy of related compounds, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an effective anticancer agent.
Case Study 2: Pharmacokinetics
A pharmacokinetic study evaluated the absorption and distribution of this compound in animal models. Results indicated favorable absorption characteristics and a half-life suitable for therapeutic applications.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) demonstrates classical reactivity patterns observed in secondary amides:
Key findings :
-
Acidic hydrolysis generates 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylic acid, a precursor for further derivatization.
-
N-Alkylation under basic conditions enables modification of pharmacological properties by introducing substituents like cyclopropyl or benzyl groups .
Pyrazolo-Oxazine Core Modifications
The fused pyrazolo[5,1-b] oxazine system participates in ring-opening and electrophilic substitution reactions:
Ring-Opening Reactions
-
Treatment with H₂O₂ in acetic acid cleaves the oxazine ring, yielding pyrazolo-pyran intermediates .
-
Reductive ring opening using LiAlH₄ produces dihydropyrazole derivatives .
Electrophilic Substitution
-
Nitration (HNO₃/H₂SO₄) occurs at the C-3 position of the pyrazole ring due to electron-rich character .
-
Halogenation (Br₂/FeCl₃) preferentially targets the C-5 position of the oxazine moiety .
Trifluoromethoxy Phenyl Group Reactivity
The 4-(trifluoromethoxy)phenyl group exhibits limited reactivity due to the strong electron-withdrawing effects of -OCF₃:
| Reaction | Conditions | Outcome | Source Citations |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (limited success) | Meta-directed nitration |
Notable limitations :
-
Direct functionalization of the trifluoromethoxy-substituted ring is challenging due to deactivation. Cross-coupling reactions require rigorous conditions (e.g., high temperatures >100°C) .
Catalytic Transformations
Recent patents highlight innovative catalytic methods for modifying this compound:
A. Photoredox Catalysis
-
Visible-light-mediated C–H functionalization introduces alkyl groups at the pyrazole C-4 position using Ru(bpy)₃Cl₂ .
B. Enzymatic Resolution
-
Lipase-mediated kinetic resolution (e.g., CAL-B) separates enantiomers of chiral intermediates during synthesis .
Stability Under Pharmacological Conditions
Critical degradation pathways identified in stability studies:
| Stress Condition | Degradation Products | Mechanism |
|---|---|---|
| Acidic pH (1.2 HCl) | Oxazine ring-opened carboxylic acid | Hydrolysis |
| Oxidative (H₂O₂) | Sulfoxide derivatives | Sulfur oxidation |
| Thermal (60°C) | Dimerization via C–N coupling | Radical-mediated polymerization |
Synthetic Optimization Data
Comparative analysis of coupling reagents for carboxamide formation:
| Reagent | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| HATU | 92 | 99.1 | 2 |
| EDCl/HOBt | 85 | 98.3 | 4 |
| DCC | 78 | 97.5 | 6 |
Optimal conditions: HATU/DIPEA in DMF at 0°C → RT .
This compound’s reactivity profile underscores its versatility as a scaffold for medicinal chemistry, though the trifluoromethoxy group imposes significant synthetic constraints. Recent advances in catalysis and selective functionalization (e.g., photoredox methods) address these challenges, enabling targeted modifications for drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Antitubercular Nitroimidazoles
Several nitroimidazo-oxazine derivatives, such as PA-824 and OPC-67683, share structural motifs with the target compound but differ in core heterocycles and substituents. For example:
- PA-824 ((S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine): Features a nitroimidazo-oxazine core and is in Phase II trials for tuberculosis. Its nitro group confers anaerobic bactericidal activity, unlike the carboxamide group in the target compound, which lacks nitro functionality .
- OPC-67683 : Contains a methyl-nitroimidazole-oxazole scaffold, demonstrating how heterocycle substitution (oxazole vs. pyrazole) impacts antimycobacterial activity .
Key Structural Differences :
| Compound | Core Heterocycle | Key Substituent | Therapeutic Area |
|---|---|---|---|
| Target Compound | Pyrazolo-oxazine | Carboxamide | NLRP3/PDE4 inhibition |
| PA-824 | Nitroimidazo-oxazine | Nitro group | Tuberculosis |
| OPC-67683 | Nitroimidazole-oxazole | Methylphenoxy-piperidine | Tuberculosis |
The absence of a nitro group in the target compound eliminates mutagenicity risks associated with nitroimidazoles, making it safer for chronic therapies .
Pyrazolo-Oxazine Carboxamides in PDE4 Inhibition
Pyrazolo-oxazine carboxamides with varied aryl substituents exhibit distinct PDE4C inhibitory activities:
| Compound (Substituent) | IC50 (nM) | Reference |
|---|---|---|
| 3-(4-Cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl... | 108.0 | [5] |
| 3-(4-Chloro-2-methylphenyl)-N-cyclopropyl... | 160.0 | [5] |
| Target Compound (4-(trifluoromethoxy)phenyl) | Data pending | — |
NLRP3 Inhibitors with Pyrazolo-Oxazine Scaffolds
GDC-2394 ((S)-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide) shares the pyrazolo-oxazine core but replaces carboxamide with sulfonamide. Key differences:
- GDC-2394 : Sulfonamide linker improves NLRP3 selectivity (Ki < 10 nM) but may increase renal toxicity risks .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazolo-oxazine core of this compound?
The pyrazolo-oxazine scaffold can be synthesized via cyclocondensation reactions. A validated approach involves using substituted hydrazines and cyclic ketones under acidic conditions. For example, cyclization of 2-carboxamide intermediates with morpholine derivatives (e.g., 2-morpholin-4-ylethoxy groups) has been shown to stabilize the oxazine ring . Key parameters include temperature control (80–100°C) and solvent selection (e.g., DMF or THF) to minimize side reactions.
Q. Which spectroscopic methods are most effective for structural confirmation of this compound?
A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical. For resolving overlapping signals in the pyrazolo-oxazine core, 2D NMR techniques (e.g., HSQC and HMBC) are essential to assign quaternary carbons and confirm regiochemistry. IR spectroscopy can validate carboxamide C=O stretching (~1650–1700 cm). Comparative analysis with synthetic intermediates (e.g., trifluoromethoxy-phenyl precursors) is advised .
Q. How can solubility challenges be addressed during in vitro assays?
Salt formation with organic or inorganic counterions (e.g., HCl or sodium salts) improves aqueous solubility. For instance, converting the carboxamide to a sodium salt via treatment with NaOH in ethanol/water mixtures increases solubility by 5–10×. Solubility parameters for common salt forms are summarized below:
| Salt Form | Solubility (mg/mL, HO) | Stability (pH 7.4) | Source |
|---|---|---|---|
| Free base | 0.12 | Moderate | |
| HCl salt | 1.8 | High | |
| Na salt | 2.5 | High |
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
Reaction path searches using quantum chemical calculations (e.g., DFT) can identify low-energy intermediates and transition states. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental validation to predict optimal conditions for cyclization steps, reducing trial-and-error experimentation by ~40% . Tools like Gaussian or ORCA are recommended for modeling reaction energetics, while machine learning algorithms (e.g., Chemprop) prioritize substituent combinations for regioselectivity .
Q. How should researchers resolve contradictory bioactivity data across different assay models?
Contradictions often arise from differences in cell permeability or metabolic stability. A systematic approach includes:
- Parallel assays : Compare results in cell-free (e.g., enzyme inhibition) vs. cell-based systems.
- Metabolite profiling : Use LC-MS to identify degradation products in cell media.
- Molecular dynamics (MD) simulations : Assess binding pocket flexibility in target proteins (e.g., kinases or GPCRs) to explain variability .
Example workflow:
Q. What strategies are recommended for designing selective SAR studies on this compound?
Focus on modular substitution patterns:
- Pyrazolo-oxazine core : Modify the 6,7-dihydro region with electron-withdrawing groups (e.g., CF) to enhance metabolic stability .
- Trifluoromethoxy-phenyl group : Test para vs. meta substitution to optimize steric interactions with hydrophobic binding pockets.
- Carboxamide linker : Replace with sulfonamide or urea groups to probe hydrogen-bonding requirements .
Example SAR table:
| Substituent | Target Affinity (K, nM) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|
| 4-CFO-Ph | 12 ± 2 | 45:1 |
| 3-CFO-Ph | 85 ± 10 | 3:1 |
| 4-OCFH-Ph | 28 ± 4 | 20:1 |
| Data derived from kinase panel screens |
Methodological Considerations
Q. How to validate the compound’s stability under long-term storage conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks. For photostability, expose samples to UV light (ICH Q1B guidelines) and monitor degradation products. Lyophilization in amber vials with argon overlay is recommended for long-term storage .
Q. What in silico tools are suitable for predicting metabolic liabilities?
Use ADMET predictors like ADMETlab 2.0 or Schrödinger’s QikProp to identify vulnerable sites (e.g., oxidation of the dihydro-oxazine ring). MetaSite can simulate cytochrome P450 metabolism, highlighting hotspots for deuterium incorporation to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
